molecular formula C14H12OS B12655399 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- CAS No. 108664-49-9

2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)-

Cat. No.: B12655399
CAS No.: 108664-49-9
M. Wt: 228.31 g/mol
InChI Key: IPBKSFACAOIGOI-UHFFFAOYSA-N
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Description

2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- (hereafter referred to as the target compound) is a chalcone derivative characterized by a propenone backbone (α,β-unsaturated ketone) with a benzyl (phenylmethyl) group at the α-position and a 3-thienyl group at the β-position. Chalcones, or 1,3-diaryl-2-propen-1-ones, are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The substitution pattern on the aromatic rings significantly influences their chemical reactivity, binding interactions, and biological efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108664-49-9

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

2-benzyl-1-thiophen-3-ylprop-2-en-1-one

InChI

InChI=1S/C14H12OS/c1-11(9-12-5-3-2-4-6-12)14(15)13-7-8-16-10-13/h2-8,10H,1,9H2

InChI Key

IPBKSFACAOIGOI-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=CC=C1)C(=O)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Reaction Details

Parameter Description
Reactants 3-Thiophenecarboxaldehyde and benzyl methyl ketone (or equivalent)
Catalyst/Base Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent Ethanol or methanol
Temperature Reflux conditions (typically 60–80 °C)
Reaction Time Several hours (commonly 4–24 h)
Work-up Acidification, extraction with organic solvents (e.g., ethyl acetate), purification by recrystallization or chromatography

Mechanism Summary

  • The base deprotonates the ketone alpha-hydrogen, generating an enolate ion.
  • The enolate attacks the aldehyde carbonyl carbon, forming a β-hydroxy ketone intermediate.
  • Under reflux, dehydration occurs, yielding the α,β-unsaturated ketone (chalcone structure).

Advantages

  • Straightforward and cost-effective
  • High atom economy
  • Amenable to scale-up and continuous flow processing for industrial production
  • Produces the target compound with good yields and purity when optimized.

Alternative Synthetic Routes and Related Preparations

While direct preparation of 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- is primarily via Claisen-Schmidt condensation, related synthetic strategies for thienyl-containing ketones and amino ketones provide insight into functional group transformations and intermediates relevant to this compound.

Friedel-Crafts Acylation Route (Related Thienyl Ketones)

  • Thiophene undergoes Friedel-Crafts acylation with 3-chloropropionyl chloride to yield 3-(2-thienyl)propanone derivatives.
  • Subsequent reactions with nucleophiles (e.g., methylamine) can produce amino ketones.
  • This method is documented for related compounds and intermediates in pharmaceutical synthesis, such as 3-methylamino-1-(2-thienyl)-1-propanone, which shares structural similarity.

Mannich Reaction and Retromichael/Michael Reactions

  • Starting from acetylthiophene, formaldehyde, and dimethylamine, Mannich bases can be formed.
  • These intermediates can be converted to amino ketones via Michael addition reactions.
  • These routes are more complex and used primarily for chiral intermediates in drug synthesis rather than direct chalcone preparation.

Experimental Conditions and Optimization

Typical Claisen-Schmidt Condensation Procedure

Step Conditions/Details
Base addition NaOH (10-20% w/v aqueous solution)
Solvent Ethanol or methanol, 1:1 volume ratio with water
Molar ratio Aldehyde:ketone typically 1:1 or slight excess of ketone
Temperature Reflux (approx. 78 °C for ethanol)
Reaction time 6–12 hours, monitored by TLC or HPLC
Work-up Acidify with dilute HCl to precipitate product
Purification Recrystallization from ethanol or column chromatography

Yield and Purity

  • Yields typically range from 60% to 85% depending on reaction conditions and purification methods.
  • Purity is confirmed by ^1H NMR, IR spectroscopy, and chromatographic techniques.
  • Optimization includes controlling base concentration, reaction time, and temperature to minimize side reactions such as self-condensation or polymerization.

Analytical Characterization

  • ^1H NMR: Characteristic signals for α,β-unsaturated protons and aromatic protons.
  • IR Spectroscopy: Strong absorption bands for conjugated carbonyl (~1700 cm^-1) and C=C stretching.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~228 g/mol.
  • Chromatography: HPLC or flash chromatography used for purity assessment and isolation.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
Claisen-Schmidt Condensation 3-Thiophenecarboxaldehyde + benzyl methyl ketone NaOH, ethanol, reflux, 6–12 h 60–85 Most common, scalable, cost-effective
Friedel-Crafts Acylation Thiophene + 3-chloropropionyl chloride AlCl3 catalyst, inert solvent Variable Used for related ketones, intermediates
Mannich/Retromichael Acetylthiophene + formaldehyde + dimethylamine Acid/base catalysis, multiple steps Variable Complex, for chiral intermediates

Research Findings and Industrial Relevance

  • The Claisen-Schmidt condensation remains the gold standard for synthesizing chalcone derivatives like 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- due to its simplicity and efficiency.
  • Recent studies emphasize continuous flow reactors to improve yield, reproducibility, and scalability.
  • The compound’s biological activities have driven interest in optimizing synthesis for pharmaceutical applications.
  • Alternative routes, while more complex, provide access to functionalized derivatives and chiral intermediates for drug development.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- involves interactions with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Modulation of signaling pathways such as apoptosis, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Structural Comparison of Selected Chalcone Derivatives
Compound Name Substituents (α/β Positions) Molecular Formula Key Features Reference
Target Compound α: Benzyl; β: 3-Thienyl Likely C₁₄H₁₂OS Bulky benzyl group; heteroaromatic thienyl N/A
1-(2'-Thienyl)-3-(substituted phenyl)-2-propen-1-one β: Substituted phenyl; α: 2-Thienyl Varies Substituent-dependent BSA binding
3-(3-Phenoxy-2-thienyl)-1-(2-thienyl)- α: 2-Thienyl; β: 3-Phenoxy-2-thienyl C₁₇H₁₂O₂S₂ Dual thienyl groups; phenoxy linker
1-(3-Bromo-2-thienyl)-3-phenyl-2-propen-1-one α: 3-Bromo-2-thienyl; β: Phenyl C₁₃H₉BrOS Bromine substituent enhances electrophilicity
1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one α: 2,4-Dihydroxyphenyl; β: 4-Methoxyphenyl C₁₆H₁₄O₄ Hydroxyl/methoxy groups enable H-bonding

Key Observations :

  • Electron-withdrawing substituents (e.g., bromine in ) increase electrophilicity of the α,β-unsaturated system, influencing reactivity in nucleophilic additions.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) logP (Predicted) Solubility
Target Compound ~244.3 ~3.5 Low aqueous solubility
3-(3-Phenoxy-2-thienyl)-1-(2-thienyl)- 312.4 ~4.2 Lipid-soluble
1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)- 270.3 ~2.8 Moderate (polar substituents)

Insights :

  • The target compound’s benzyl group increases lipophilicity (higher logP), favoring membrane permeability but reducing water solubility.
  • Polar substituents (e.g., hydroxyl in ) improve aqueous solubility but may limit bioavailability.
Table 3: Activity Profiles of Comparable Compounds
Compound Biological Activity Mechanism/Interaction Reference
Target Compound Not reported (predicted antimicrobial) Potential hydrophobic/π-π interactions N/A
1-(2'-Thienyl)-3-substituted phenyl- BSA binding Substituent-dependent affinity
3n (halogenated derivative) Antifungal (vs. Aspergillus niger) Halogen-enhanced reactivity
1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)- Tyrosinase inhibition (IC₅₀ ~1.2 μM) H-bonding with enzyme active site

Discussion :

  • The target compound’s thienyl group may facilitate interactions with sulfur-binding protein domains, while the benzyl group could enhance penetration through lipid bilayers.
  • Halogenated derivatives (e.g., ) show enhanced antimicrobial activity due to increased electrophilicity and membrane disruption.

Biological Activity

2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)-, commonly referred to as a chalcone derivative, is an organic compound characterized by its unique structure that includes a propenone bridge linking a phenyl and a thienyl group. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound through various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- is C13H10OSC_{13}H_{10}OS. The compound features a conjugated system that is crucial for its biological activity.

PropertyValue
Molecular Weight226.28 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
StructureChemical Structure

Antioxidant Activity

Chalcones, including 2-Propen-1-one derivatives, exhibit significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and inhibit oxidative stress. A study demonstrated that chalcone derivatives could effectively reduce oxidative damage in cellular models.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in multiple studies. Chalcones have been shown to inhibit the expression of inflammatory markers such as COX-2 and IL-6. For instance, in vitro studies using human macrophage cell lines revealed that treatment with chalcone derivatives significantly reduced the expression of pro-inflammatory cytokines.

Anticancer Properties

Chalcones are also recognized for their anticancer activities. Research has shown that 2-Propen-1-one derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and activation of caspases. A notable study indicated that these compounds could inhibit tumor growth in xenograft models.

The biological activity of 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- is attributed to its ability to interact with various molecular targets:

  • Enzyme Modulation : The compound can influence the activity of enzymes involved in inflammatory pathways.
  • Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to cell proliferation and apoptosis.
  • Free Radical Scavenging : The α, β-unsaturated ketone system present in chalcones contributes to their ability to neutralize free radicals.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant effects of chalcone derivatives demonstrated that specific substitutions on the phenyl ring enhance radical scavenging activity. The results indicated a correlation between structural modifications and increased antioxidant potency.

Case Study 2: Inhibition of Cancer Cell Proliferation

In vitro assays were performed on various cancer cell lines treated with 2-Propen-1-one derivatives. The findings revealed a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting potential therapeutic applications in oncology.

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